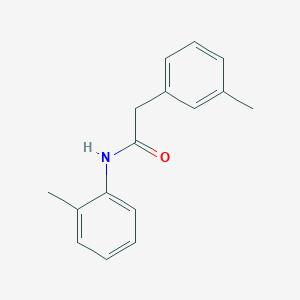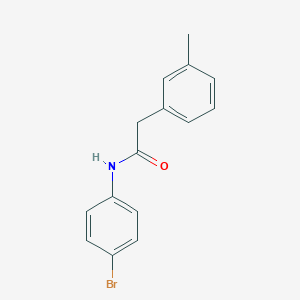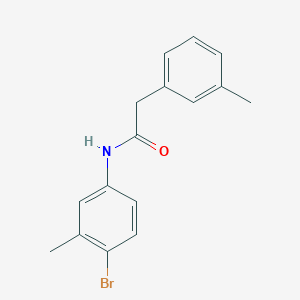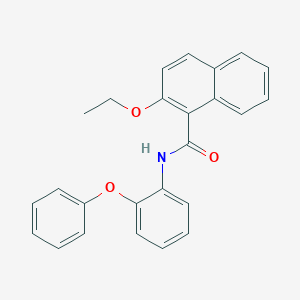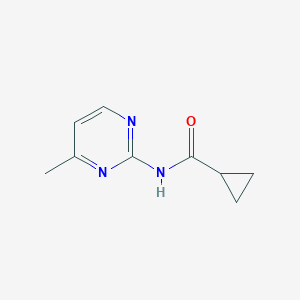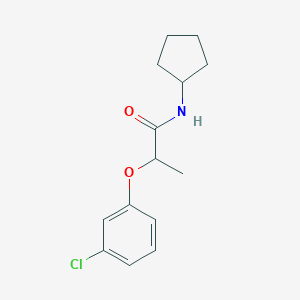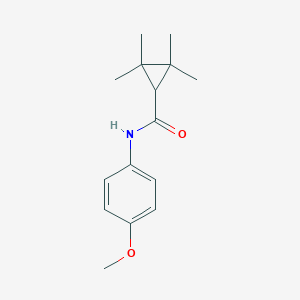
N-(4-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and research applications. This compound is commonly referred to as MTCCA and is widely used in various scientific research studies. In
作用机制
MTCCA acts as an inhibitor of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. MTCCA has also been found to inhibit the activity of the adenosine A2A receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
MTCCA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. MTCCA has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, MTCCA has been found to have anticancer effects in various cancer cell lines.
实验室实验的优点和局限性
MTCCA has several advantages for lab experiments. It is a highly specific inhibitor of enzymes and receptors, which makes it a valuable tool for studying their function. MTCCA is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, MTCCA has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. Additionally, MTCCA has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on MTCCA. One potential area of research is the development of more potent and selective inhibitors of enzymes and receptors that are targeted by MTCCA. Another potential area of research is the use of MTCCA in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of MTCCA and its potential therapeutic applications in various diseases.
合成方法
The synthesis of MTCCA involves the reaction of 4-methoxybenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a base. The reaction results in the formation of MTCCA as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
MTCCA has been widely used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. MTCCA has also been used as a research tool to study the mechanism of action of various enzymes and receptors.
属性
产品名称 |
N-(4-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-14(2)12(15(14,3)4)13(17)16-10-6-8-11(18-5)9-7-10/h6-9,12H,1-5H3,(H,16,17) |
InChI 键 |
IUSQTYWVSYWXQD-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)OC)C |
规范 SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
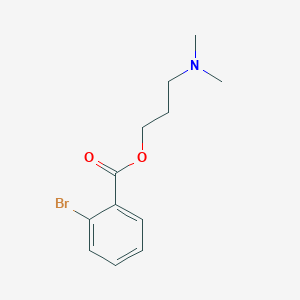
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)
